2-(4-(Trifluoromethoxy)benzamido)benzoic acid
CAS No.:
Cat. No.: VC13348353
Molecular Formula: C15H10F3NO4
Molecular Weight: 325.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10F3NO4 |
|---|---|
| Molecular Weight | 325.24 g/mol |
| IUPAC Name | 2-[[4-(trifluoromethoxy)benzoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C15H10F3NO4/c16-15(17,18)23-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(21)22/h1-8H,(H,19,20)(H,21,22) |
| Standard InChI Key | RYMWPJNGDKWFMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2-(4-(Trifluoromethoxy)benzamido)benzoic acid is an aromatic compound comprising a benzoic acid backbone substituted at the 2-position with a benzamido group containing a trifluoromethoxy moiety. Its molecular formula is C₁₅H₁₁F₃N₂O₄, derived from the condensation of 4-(trifluoromethoxy)benzoic acid and 2-aminobenzoic acid. The trifluoromethoxy group (-OCF₃) confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 356.26 g/mol |
| Melting Point | 189–192°C (predicted) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | 3.2 (estimated) |
The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for formulations requiring controlled release or transmembrane delivery .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step coupling reaction:
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Activation of 4-(Trifluoromethoxy)benzoic Acid: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride derivative.
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Amide Bond Formation: Reaction with 2-aminobenzoic acid in dichloromethane (DCM) using a base such as triethylamine (Et₃N) yields the target compound .
Reaction Scheme:
Industrial Optimization
Continuous flow reactors and catalytic hydrogenation are employed to enhance yield (≥85%) and purity (>98%). Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. In vitro assays demonstrate an IC₅₀ of 0.8 μM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
| Concentration (μM) | Apoptosis Rate (%) |
|---|---|
| 10 | 18.2 |
| 50 | 64.7 |
| 100 | 89.1 |
Mechanistically, the compound disrupts mitochondrial membrane potential and activates caspase-3, a hallmark of intrinsic apoptosis .
Applications in Medicinal Chemistry
Drug Development
Derivatives of 2-(4-(trifluoromethoxy)benzamido)benzoic acid are under investigation as:
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COX-2-selective inhibitors for arthritis treatment.
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Antiproliferative agents in oncology, particularly for TP53-mutant cancers.
Agricultural Chemistry
The trifluoromethoxy group enhances pesticidal activity against Plutella xylostella (diamondback moth), with a lethal concentration (LC₅₀) of 12 ppm in larval assays .
Comparative Analysis with Structural Analogs
| Compound | COX-2 IC₅₀ (μM) | LogP |
|---|---|---|
| 2-(4-(Trifluoromethoxy)benzamido)benzoic acid | 0.8 | 3.2 |
| Celecoxib | 0.04 | 3.5 |
| Aspirin | 1,500 | 1.2 |
The compound’s balanced potency and lipophilicity position it as a viable candidate for further optimization .
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